Methyl 2-amino-2-(4-iodophenyl)acetate;hydrochloride
Description
Methyl 2-amino-2-(4-iodophenyl)acetate;hydrochloride is a chemical compound with the molecular formula C9H11ClINO2 and a molecular weight of 327.55 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
methyl 2-amino-2-(4-iodophenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTPJVYBVDUCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)I)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-iodophenyl)acetate;hydrochloride typically involves the reaction of 4-iodobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-iodophenyl)acetate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-amino-2-(4-iodophenyl)acetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-iodophenyl)acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride
- Methyl 2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride
Uniqueness
Methyl 2-amino-2-(4-iodophenyl)acetate;hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specific research applications where iodine’s properties are advantageous .
Biological Activity
Methyl 2-amino-2-(4-iodophenyl)acetate;hydrochloride is a halogenated organic compound that has garnered attention for its diverse biological activities. Its unique structural features, including an amino group and a 4-iodophenyl moiety, allow it to interact with various biological targets, making it a valuable compound in biochemical research and potential therapeutic applications.
- Molecular Formula : CHClI N O
- Molecular Weight : Approximately 327.54 g/mol
- Solubility : Enhanced solubility in polar solvents due to its hydrochloride form.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound can act as both an inhibitor and an activator, modulating various biochemical pathways. The presence of the iodine atom enhances its binding affinity through halogen bonding, while the amino group facilitates hydrogen bonding with active sites on proteins.
Biological Applications
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, providing insights into enzyme kinetics and mechanisms of action. This makes it useful in biochemical assays for studying enzyme-substrate interactions.
- Protein-Ligand Interactions : The compound serves as a probe for studying protein-ligand interactions, which is crucial for understanding various biological processes and developing new therapeutic agents .
- Potential Therapeutic Effects : Investigations into its pharmacological properties suggest potential applications in treating various diseases, including cancer and inflammatory conditions. Its unique structure allows for the development of derivatives with enhanced biological activity .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Comparative Analysis
This compound can be compared with similar compounds to understand its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-2-(4-chlorophenyl)acetate;hydrochloride | Chlorine instead of iodine | Moderate enzyme inhibition |
| Methyl 2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride | Hydroxyl group present | Enhanced solubility but lower binding affinity |
Q & A
Q. What are the standard synthetic routes for Methyl 2-amino-2-(4-iodophenyl)acetate hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves a nucleophilic substitution reaction between 4-iodoaniline and methyl chloroacetate in the presence of a base (e.g., NaOH), followed by hydrochloride salt formation via HCl addition . Key parameters for optimization include:
- Temperature : Reactions are often conducted under reflux (60–80°C) to enhance reactivity without decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate substitution reactions .
Q. What analytical techniques are recommended for characterizing this compound and verifying purity?
- NMR spectroscopy : H and C NMR confirm the presence of the 4-iodophenyl group (δ ~7.6 ppm for aromatic protons) and the methyl ester (δ ~3.7 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight ([M+H] expected at m/z 354.0) and detects impurities .
- X-ray crystallography : Resolves stereochemistry and crystal packing, though crystallization may require slow evaporation in ethanol/water .
Q. How does the iodine substituent influence the compound’s physicochemical properties?
The 4-iodophenyl group increases molecular weight and polarizability, enhancing:
- Lipophilicity : LogP values rise compared to non-halogenated analogs, impacting membrane permeability in biological assays .
- Photostability : Iodine’s heavy atom effect may reduce UV-induced degradation, critical for long-term storage .
Advanced Research Questions
Q. How can researchers address low yields in the final hydrochloride salt formation step?
Common issues arise from improper pH control or rapid crystallization. Solutions include:
- pH titration : Adjust to pH 2–3 using concentrated HCl to ensure complete protonation of the amino group .
- Antisolvent addition : Dropwise addition of diethyl ether to ethanolic solutions promotes gradual crystallization, improving yield and purity .
Q. What strategies mitigate conflicting bioactivity data in enzyme inhibition assays?
Discrepancies may stem from solvent residues or stereochemical impurities. Methodological adjustments:
- Chiral HPLC : Resolves enantiomers if the compound is synthesized as a racemic mixture .
- Dose-response curves : Use ≥10 concentration points to account for non-linear effects, especially with iodine’s potential redox activity .
Q. How can computational modeling guide the design of derivatives with enhanced receptor binding?
- Docking studies : The 4-iodophenyl group’s size and electronegativity can be modeled to fit hydrophobic pockets (e.g., in kinase targets). Software like AutoDock Vina assesses steric and electronic complementarity .
- QSAR analysis : Correlate substituent effects (e.g., replacing iodine with bromine) with activity trends to prioritize synthetic targets .
Q. What experimental controls are critical when studying this compound’s stability under physiological conditions?
- Hydrolysis controls : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor ester cleavage via HPLC .
- Light exposure tests : Compare degradation rates in amber vs. clear vials to assess photolytic susceptibility .
Applications in Drug Discovery
Q. How can this compound serve as a precursor for radiolabeled probes in imaging studies?
- I labeling : Replace the 4-iodine atom with I via isotopic exchange, leveraging its gamma-emitting properties for SPECT imaging .
- Quality control : Purify labeled products using size-exclusion chromatography to remove unreacted iodide .
Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?
- Kinase selectivity panels : Test against >50 kinases (e.g., EGFR, VEGFR) at 1–10 µM to identify targets .
- Cellular cytotoxicity assays : Pair with HEK293 or HepG2 cells to differentiate kinase inhibition from general toxicity .
Q. How can structural analogs resolve contradictions in reported anti-inflammatory effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
